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molecular formula C23H34O6 B8083479 PravastatinLactone-d3 CAS No. 81131-71-7

PravastatinLactone-d3

Cat. No. B8083479
M. Wt: 406.5 g/mol
InChI Key: OQARDMYXSOFTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05155229

Procedure details

To a dry 100 ml round-bottomed flask equipped with a stir bar and CaSO4 drying tube was added 3.32 g (7.44 mmol) of pravastatin, 3.47 g (16.8 mmol) of dicyclohexylcarbodiimide (DCC), 1.93 g (16.8 mmol) of N-hydroxysuccinimide and 50 ml of dry dimethylformamide (DMF) (distilled from CaO) and the mixture stirred at room temperature for 16 hours. The resulting suspension was filtered and the filtrate evaporated at 30° C. under reduced pressure. The residue was taken up in 50 ml of 20:1 CHCl3 :MeOH, filtered and evaporated. The resulting yellow oil was applied to 300 g of silica gel and eluted in a stepwise manner (1 liter of 40:1 CHCl3 :MeOH; 1 liter of 30:1 CHCl3 :MeOH, 1 liter of 20:1 CHCl3 :MeOH). The product was eluted with the 20:1 eluant. The good fractions (TLC, 8:1 CHCl3 :isopropyl alcohol (IPA) were combined and evaporated and the resulting oil triturated with ether to yield 2.15 g (71%) of the title compound as a white powder.
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@@H:21](O)[CH2:22][C@@H:23]([OH:28])[CH2:24][C:25]([OH:27])=[O:26])[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@@H:10]([OH:30])[CH2:9]1)=[O:6])[CH3:4].C1(N=C=NC2CCCCC2)CCCCC1.ON1C(=O)CCC1=O>CN(C)C=O>[CH3:4][CH:3]([CH2:2][CH3:1])[C:5]([O:7][CH:8]1[CH:13]2[C:12]([CH:17]=[CH:16][CH:15]([CH3:18])[CH:14]2[CH2:19][CH2:20][CH:21]2[CH2:22][CH:23]([OH:28])[CH2:24][C:25](=[O:26])[O:27]2)=[CH:11][CH:10]([OH:30])[CH2:9]1)=[O:6]

Inputs

Step One
Name
Quantity
3.32 g
Type
reactant
Smiles
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
Name
Quantity
3.47 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
1.93 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 100 ml round-bottomed flask equipped with a stir bar and CaSO4 drying tube
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated at 30° C. under reduced pressure
FILTRATION
Type
FILTRATION
Details
MeOH, filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted in a stepwise manner (1 liter of 40:1 CHCl3 :MeOH; 1 liter of 30:1 CHCl3 :MeOH, 1 liter of 20:1 CHCl3 :MeOH)
WASH
Type
WASH
Details
The product was eluted with the 20:1 eluant
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the resulting oil triturated with ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C(=O)OC1CC(C=C2C=CC(C(C12)CCC1OC(CC(C1)O)=O)C)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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